3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine
Description
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-11(8,9)2-3-6-4(5)10-7-3/h2H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLQMGYGHPORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine typically involves the reaction of methanesulfonyl chloride with a suitable precursor containing the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Unfortunately, information regarding the applications of "3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine" is very limited in the provided search results. However, some information can be gleaned about related compounds and their uses, which may provide some context.
1,2,4-Oxadiazoles in Drug Discovery
1,2,4-Oxadiazoles have been investigated in medicinal chemistry for the creation of bioactive compounds, making them valuable tools for drug design because of their molecular rigidity, metabolic stability, and ability to act as bioisosteric replacements for unstable carbonyl groups like esters, amides, and carbamates . Active compounds with a 1,2,4-oxadiazole core have demonstrated antiproliferative activity against cancer cell lines and parasites .
Anticancer Research
Some 1,2,4-oxadiazole derivatives have demonstrated potential as potent anticancer agents . For example,研究 Abd el hameid M. K. reported on novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with cytotoxic and pro-apoptotic properties. The study revealed that specific compounds exhibited high activity against MCF-7 and HCT-116 cancer cell lines, even greater than reference Prodigiosin .
Synthesis Protocol
A novel protocol for the synthesis of 1,2,4-oxadiazoles with activity against trypanosomatids and drug-resistant leukemia cell lines has been developed . This protocol involves a fast and efficient strategy for constructing a 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation .
Specific Compound Information
The search results include some data relating to a similar compound, 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine (CAS#:55864-41-0) :
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Triazole Derivatives (1-Piperidinomethyl-3-[substituted-triazolyl]-iminoisatins)
Structural Similarities and Differences :
The triazole derivatives reported in (e.g., compounds 5a , 5c , 5d ) share a heterocyclic backbone but replace the oxadiazole ring with a triazole moiety. These compounds are substituted with fluorobenzyl groups and chloroisatin, differing significantly in electronic and steric properties compared to the methanesulfonylmethyl group in the target compound .
Sulfonylurea Herbicides (Triazine-Based)
Structural Comparison :
Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () contain triazine rings linked to sulfonyl groups, similar to the methanesulfonylmethyl substituent in the target compound. However, the oxadiazole-imine system differs markedly from the urea-triazine scaffold .
Functional Group Impact :
- Sulfonyl Groups : Both classes utilize sulfonyl moieties, which enhance solubility and receptor binding. In herbicides, this group interacts with acetolactate synthase (ALS), but the oxadiazole derivative’s sulfonyl group may mediate different bioactivities.
- Heterocyclic Cores : Triazines (in herbicides) are six-membered rings, while oxadiazoles are five-membered, leading to differences in conformational flexibility and electronic distribution.
Applications :
Sulfonylurea herbicides are potent ALS inhibitors, whereas oxadiazoles are more commonly associated with anti-inflammatory or antiviral applications, indicating divergent utility .
Oxadiazole Derivatives (e.g., (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride)
Structural Overlap :
The compound in shares the 1,2,4-oxadiazole core with the target molecule but substitutes a phenyl-methylamine group instead of methanesulfonylmethyl-imine .
Physicochemical Properties :
The methanesulfonyl group in the target compound may enhance metabolic stability compared to the phenyl group in ’s analog, which is prone to oxidative metabolism.
Synthetic Considerations : Yields for triazole derivatives (64–67% in ) suggest moderate synthetic efficiency, whereas oxadiazoles often require specialized conditions (e.g., cyclization of amidoximes), which could impact scalability .
Biological Activity
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For this compound, the process often includes the use of acetic anhydride or similar compounds to facilitate the formation of the oxadiazole ring structure. The general synthetic route can be summarized as follows:
- Starting Materials : Hydrazides and methanesulfonylmethyl derivatives.
- Reagents : Acetic anhydride or other dehydrating agents.
- Conditions : Refluxing in an appropriate solvent (e.g., ethanol) for several hours.
- Purification : Crystallization or chromatography to isolate the desired compound.
Antimicrobial Activity
Research has shown that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating 1,3,4-oxadiazoles demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial cell membranes or metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus | Strong |
| This compound | E. coli | Moderate |
Anticonvulsant Activity
In a preliminary screening of anticonvulsant activity using maximal electroshock (MES) tests, oxadiazole derivatives have shown promise in reducing seizure activity at various dosages . Notably, certain derivatives demonstrated efficacy at lower doses compared to standard anticonvulsants like phenytoin.
Anti-inflammatory Effects
Recent studies indicate that oxadiazole compounds may also possess anti-inflammatory properties. For example, derivatives were found to inhibit NLRP3 inflammasome activation in macrophages, which is crucial in mediating inflammatory responses . This suggests potential applications in treating conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested against multiple bacterial strains. Among them, one derivative showed significant activity against Staphylococcus epidermidis, indicating its potential as a therapeutic agent for skin infections .
Case Study 2: Neuroprotective Effects
In vivo studies involving rat models demonstrated that certain oxadiazole derivatives could protect against neurodegeneration induced by oxidative stress. The mechanisms involved include modulation of antioxidant pathways and reduction of pro-inflammatory cytokines .
Q & A
Q. What are the optimal synthetic routes for 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine, and how can reaction conditions be optimized?
Answer: Synthesis of oxadiazole derivatives often involves cyclization reactions or functional group transformations. For example, benzocrown ethers with oxadiazole moieties are synthesized via reactions in trifluoroacetic acid (TFA) or acetic anhydride, followed by purification through recrystallization (e.g., methanol) . Key considerations include:
- Solvent selection : TFA or acetic anhydride may enhance cyclization efficiency.
- Temperature control : Reflux conditions (e.g., 80–100°C) are typical for imine or amide bond formation.
- Purification : Flash chromatography or recrystallization (methanol, diethyl ether) ensures product purity.
- Stoichiometry : Excess reagents (e.g., acylating agents) may drive reactions to completion.
Q. Which spectroscopic techniques are most effective for characterizing oxadiazole derivatives, and what key spectral markers should be prioritized?
Answer:
- NMR : Focus on ¹H-NMR for methanesulfonylmethyl protons (~3.0–3.5 ppm) and ¹³C-NMR for oxadiazole ring carbons (150–160 ppm).
- IR : Stretching vibrations for sulfonyl groups (S=O, ~1350–1150 cm⁻¹) and C=N bonds (~1600 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of CH₃SO₂ group).
Q. How should researchers design stability studies for labile oxadiazole derivatives under various pH and temperature conditions?
Answer:
- Sample preparation : Use stabilized biological matrices (e.g., plasma with enzyme inhibitors like EDTA) to prevent enzymatic hydrolysis .
- Conditions : Test pH 1–10 (simulating gastrointestinal and physiological environments) and temperatures (4°C, 25°C, 37°C).
- Analytical monitoring : HPLC or LC-MS tracks degradation products (e.g., hydrolysis to carboxylic acids or imines) .
Advanced Research Questions
Q. What enzymatic pathways are implicated in the metabolism of oxadiazole-containing compounds, and how can metabolites be identified and synthesized?
Answer:
- Hydrolysis : Amide or imine bonds in oxadiazoles are prone to enzymatic cleavage (e.g., esterases in plasma), yielding carboxylic acids and amines .
- Metabolite synthesis : Hydrolyze the parent compound in vitro using liver microsomes or recombinant enzymes. For example, 4-methoxy-3-(trifluoromethyl)aniline was identified as a metabolite of a dihydroisoxazole carboxamide derivative .
- Identification : Use LC-MS/MS with isotopic labeling or synthetic standards to confirm metabolite structures .
Q. How can researchers resolve contradictions in spectroscopic data for oxadiazole derivatives, particularly when structural analogs exhibit overlapping signals?
Answer:
- Multi-technique validation : Combine 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous protons/carbons. For example, HMBC correlations can differentiate oxadiazole C=N from aromatic carbons .
- X-ray crystallography : Resolve tautomeric or regiochemical ambiguities (e.g., oxadiazole vs. isoxazole rings).
- Computational modeling : DFT calculations predict NMR chemical shifts or IR spectra to cross-validate experimental data .
Q. What strategies are effective for improving the regioselectivity of oxadiazole functionalization during derivatization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., sulfonylmethyl) to direct substitutions to the oxadiazole ring.
- Catalysis : Use transition metals (e.g., Pd for cross-coupling) or organocatalysts to control reaction pathways.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance electrophilic attack at specific ring positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
